6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carboxamide 6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 866136-74-5
VCID: VC7897698
InChI: InChI=1S/C14H12Cl2N2O2/c1-2-20-14-10(13(17)19)5-6-12(18-14)9-4-3-8(15)7-11(9)16/h3-7H,2H2,1H3,(H2,17,19)
SMILES: CCOC1=C(C=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)N
Molecular Formula: C14H12Cl2N2O2
Molecular Weight: 311.2 g/mol

6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carboxamide

CAS No.: 866136-74-5

Cat. No.: VC7897698

Molecular Formula: C14H12Cl2N2O2

Molecular Weight: 311.2 g/mol

* For research use only. Not for human or veterinary use.

6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carboxamide - 866136-74-5

Specification

CAS No. 866136-74-5
Molecular Formula C14H12Cl2N2O2
Molecular Weight 311.2 g/mol
IUPAC Name 6-(2,4-dichlorophenyl)-2-ethoxypyridine-3-carboxamide
Standard InChI InChI=1S/C14H12Cl2N2O2/c1-2-20-14-10(13(17)19)5-6-12(18-14)9-4-3-8(15)7-11(9)16/h3-7H,2H2,1H3,(H2,17,19)
Standard InChI Key FUVRDIUPYGUHRY-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)N
Canonical SMILES CCOC1=C(C=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 6-(2,4-dichlorophenyl)-2-ethoxypyridine-3-carboxamide, reflects its core pyridine ring substituted at positions 2, 3, and 6. Key structural attributes include:

Molecular Architecture

  • Pyridine Core: The central pyridine ring provides a planar, aromatic scaffold conducive to π-π stacking interactions, a common feature in bioactive molecules.

  • Ethoxy Group (-OCH₂CH₃): Positioned at C2, this substituent enhances lipophilicity, potentially improving membrane permeability .

  • Carboxamide (-CONH₂): At C3, this polar group may facilitate hydrogen bonding with biological targets, such as enzymes or receptors.

  • 2,4-Dichlorophenyl Moiety: The dichlorinated aromatic ring at C6 introduces steric bulk and electron-withdrawing effects, often associated with antimicrobial activity .

Physicochemical Data

PropertyValueSource
Molecular FormulaC14H12Cl2N2O2\text{C}_{14}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_2
Molecular Weight311.16 g/mol
SMILES NotationCCOC1=C(C=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)N
InChI KeyFUVRDIUPYGUHRY-UHFFFAOYSA-N
Purity90% (commercial samples)

The compound’s logP (calculated) is estimated at 3.2, indicating moderate lipophilicity suitable for crossing biological barriers . Its solubility in aqueous solutions is likely limited due to the hydrophobic dichlorophenyl group, necessitating organic solvents like dimethyl sulfoxide (DMSO) for experimental use .

Synthesis and Structural Analogues

ParameterSpecification
Signal WordWarning
Precautionary StatementsP261, P264, P271, P280
Hazard StatementsH315, H319, H335

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